4-ACETYL-1-NAPHTHOL

Regioselective acylation Friedel-Crafts synthesis Isomer separation

4-Acetyl-1-naphthol (CAS 3669-52-1) is the 4-acetyl-1-hydroxyl regioisomer of acetylnaphthol, uniquely required for chloroacetanilide herbicide precursor synthesis via phosphorus pentachloride-mediated chloroacetanilide formation and carbaryl insecticide intermediate preparation. The 4-position acetyl group adjacent to the 1-hydroxyl moiety creates a para-chelation geometry for predictable metal-organic framework (MOF) ligand design. This regioisomer exhibits distinct electronic properties — failing to react with isatin in Pfitzinger conditions, unlike its 2-acetyl isomer — mandating specification of the correct 4-isomer (90-96% BF₃-catalyzed acylation selectivity) for reproducible synthesis outcomes in agrochemical, coordination chemistry, and anticonvulsant pharmacophore development programs. Specify 4-acetyl regioisomer to avoid the unreactive 2-acetyl isomer.

Molecular Formula C12H10O2
Molecular Weight 186.21 g/mol
CAS No. 3669-52-1
Cat. No. B1595843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ACETYL-1-NAPHTHOL
CAS3669-52-1
Molecular FormulaC12H10O2
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C2=CC=CC=C21)O
InChIInChI=1S/C12H10O2/c1-8(13)9-6-7-12(14)11-5-3-2-4-10(9)11/h2-7,14H,1H3
InChIKeySAPGSAHOBOEJDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetyl-1-naphthol (CAS 3669-52-1) Technical Procurement and Chemical Specification Overview


4-Acetyl-1-naphthol (CAS 3669-52-1), systematically named 1-(4-hydroxynaphthalen-1-yl)ethanone, is a C4-acetyl substituted 1-naphthol derivative with the molecular formula C12H10O2 and a molecular weight of 186.21 g/mol . This compound serves as a versatile synthetic intermediate in the preparation of agrochemicals, pharmaceutical leads, and functional materials, with documented applications ranging from carbaryl pesticide precursor synthesis to anti-convulsant pharmacophore development [1]. The compound exhibits distinct chemical behavior attributable to its 4-acetyl-1-hydroxyl substitution pattern, including ligand binding to metal ions, exciplex formation with benzoates, and participation in photo-Fries rearrangement pathways .

Regioisomeric Distinction: Why 2-Acetyl-1-naphthol and Other Acetylnaphthols Cannot Substitute for 4-Acetyl-1-naphthol


4-Acetyl-1-naphthol exhibits regioisomer-specific chemical reactivity that precludes substitution by its positional isomer 2-acetyl-1-naphthol (CAS 711-79-5) or other acetylnaphthols. The 4-position acetyl group adjacent to the 1-hydroxyl moiety confers unique electronic and steric properties that fundamentally alter reaction outcomes, stability profiles, and biological activity relative to 2-substituted or 6-substituted analogs [1]. A direct comparative study of Pfitzinger reactions demonstrated that 4-acetyl-1-naphthol fails to react with isatin even after three days, whereas 2-acetyl-1-naphthol proceeds to product formation [2]. Furthermore, during the boron trifluoride-catalyzed acylation of 1-naphthol with acetic acid, 4-acetyl-1-naphthol is produced as the major regioisomer (90-96%) alongside 2-acetyl-1-naphthol as the minor product (4-10%), with the less acidic 2-isomer being separable based on differential acidity [3]. This regioisomeric distinction has direct consequences for downstream applications in agrochemical intermediate synthesis, metal coordination chemistry, and structure-activity relationships in pharmacological development .

Quantitative Differentiation Evidence: 4-Acetyl-1-naphthol Performance Metrics Versus Structural Comparators


Regioselectivity in 1-Naphthol Acylation: 4-Acetyl-1-naphthol as the Thermodynamically Favored Major Product

In the boron trifluoride-catalyzed acylation of 1-naphthol with acetic acid at temperatures below 25°C, 4-acetyl-1-naphthol is produced as the predominant regioisomer with a yield of 90-96%, while the 2-acetyl-1-naphthol isomer constitutes only 4-10% of the product mixture [1]. The two isomers can be separated based on differential acidity, with the 2-acetyl isomer being less acidic than the 4-acetyl compound [1]. This regioselectivity profile establishes 4-acetyl-1-naphthol as the kinetically and thermodynamically favored product under these industrially relevant acylation conditions.

Regioselective acylation Friedel-Crafts synthesis Isomer separation

Pfitzinger Reaction Chemoselectivity: Complete Unreactivity of 4-Acetyl-1-naphthol Versus Reactive 2-Isomer

A direct comparative investigation of Pfitzinger reactions with isatin revealed a striking chemoselectivity difference: 4-acetyl-1-naphthol showed no reaction with isatin even after an extended reaction period of three days, whereas 2-acetyl-1-naphthol underwent the expected condensation to form quinoline derivatives [1]. This differential reactivity is attributed to the distinct electronic environment at the 4-position relative to the 1-hydroxyl group in the naphthalene ring system.

Pfitzinger reaction Isatin condensation Chemoselectivity Quinoline synthesis

Cytotoxic Activity in MCF-7 Breast Cancer Cells: IC₅₀ Value of 25 μM

In cytotoxicity screening against MCF-7 human breast adenocarcinoma cells, 4-acetyl-1-naphthol exhibited an IC₅₀ value of 25 μM following 48 hours of treatment . This represents a quantifiable cytotoxic effect on this estrogen receptor-positive breast cancer cell line. While direct head-to-head comparator data for positional isomers under identical assay conditions are not available in the published literature, this potency value establishes a benchmark for structure-activity relationship studies comparing the 4-acetyl substitution pattern with 2-acetyl and other acetylnaphthol regioisomers.

Anticancer Cytotoxicity MCF-7 Breast cancer

Reaction with Phosphorus Pentachloride: Chloroacetanilide Herbicide Precursor Formation

4-Acetyl-1-naphthol undergoes a specific transformation with phosphorus pentachloride (PCl₅) to yield chloroacetanilide derivatives, which serve as key intermediates in the synthesis of numerous commercial herbicides . This reactivity pathway is directly linked to the 4-acetyl-1-naphthol core structure and distinguishes it from 2-acetyl-1-naphthol, which has not been documented to undergo this specific transformation with equivalent efficiency or product profile. Additionally, 4-acetyl-1-naphthol functions as an intermediate in the preparation of carbaryl (1-naphthyl N-methylcarbamate), a widely used cholinesterase-inhibiting insecticide .

Herbicide precursor Chloroacetanilide Agrochemical synthesis

Metal Ion Coordination: Stable Complex Formation via 4-Acetyl-1-hydroxyl Chelation

4-Acetyl-1-naphthol exhibits documented ligand properties, binding to metal ions and forming stable coordination compounds . The 4-acetyl group positioned para to the 1-hydroxyl moiety creates a specific chelation geometry that differs from the ortho-relationship present in 2-acetyl-1-naphthol. Additionally, 4-acetyl-1-naphthol forms exciplexes with benzoates and cyclic compounds containing chloride or chlorine substituents . These coordination and exciplex formation capabilities are structurally dependent on the 1,4-substitution pattern of the naphthalene core.

Metal coordination Ligand chemistry Exciplex formation

Photo-Fries Rearrangement Reactivity of 4-Acetyl-1-naphthyl Acetate

4-Acetyl-1-naphthyl acetate (the acetylated derivative of 4-acetyl-1-naphthol) undergoes photo-Fries rearrangement under steady-state photolysis and laser flash photolysis conditions . Kinetic investigations with a series of amines of varying pKa values—including morpholine, ammonia, ethanolamine, glycine, n-butylamine, piperidine, hydrazine, imidazole, and hydroxylamine—have been conducted in aqueous medium at 30°C with ionic strength maintained at 0.1 M (KCl) . Comparative studies with 6-acetyl-2-naphthyl acetate reveal regioisomer-dependent photoreactivity profiles.

Photochemistry Photo-Fries rearrangement Kinetics Acetate derivatives

Validated Application Scenarios for 4-Acetyl-1-naphthol Based on Quantitative Differentiation Evidence


Regiospecific Synthesis of Chloroacetanilide Herbicide Precursors

Based on the documented reaction of 4-acetyl-1-naphthol with phosphorus pentachloride to form chloroacetanilide intermediates, this compound serves as a validated starting material for agrochemical research programs developing novel chloroacetanilide-based herbicides . The 4-acetyl-1-hydroxyl substitution pattern is essential for this transformation; procurement of the correct 4-isomer (rather than the 2-acetyl regioisomer) is critical for successful synthesis outcomes . This application is further supported by the compound's established role as an intermediate in carbaryl insecticide preparation .

Metal-Organic Frameworks and Coordination Polymer Development

The documented ligand properties of 4-acetyl-1-naphthol—specifically its ability to bind metal ions and form stable coordination compounds—position this compound for use in metal-organic framework (MOF) synthesis and coordination polymer research . The 1,4-substitution pattern creates a distinct para-chelation geometry that differs fundamentally from the ortho-chelation mode available with 2-acetyl-1-naphthol . Researchers requiring predictable, structurally defined metal-binding motifs should specify the 4-isomer for reproducible coordination chemistry outcomes.

Anti-Convulsant Pharmacophore Development via 1-(4-Acetyl-1-naphthoxy)-2-propanol

Evidence from Pfizer research demonstrates that derivatives of 4-acetyl-1-naphthol, particularly 1-(4-acetyl-1-naphthoxy)-2-propanol, exhibit effective anti-convulsant activity in murine and rat models at doses substantially below toxic levels . The large-scale preparation method for 4-acetyl-1-naphthol described in this work—achieving 90-96% regioselectivity for the 4-isomer via BF₃-catalyzed acylation—provides a scalable synthetic route for medicinal chemistry programs exploring this pharmacophore class .

Structure-Activity Relationship Studies of Cytotoxic Acetylnaphthols

With a documented IC₅₀ value of 25 μM against MCF-7 breast cancer cells after 48-hour treatment, 4-acetyl-1-naphthol provides a quantifiable baseline for structure-activity relationship (SAR) investigations comparing the 4-acetyl-1-naphthol scaffold with 2-acetyl-1-naphthol and other regioisomeric acetylnaphthols . This cytotoxicity benchmark enables researchers to systematically evaluate how acetyl group positioning on the naphthalene core influences anticancer activity, guiding medicinal chemistry optimization efforts .

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